![molecular formula C13H14N2O4 B13364344 1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13364344.png)
1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol is a complex organic compound that features a benzodioxole ring fused with an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol typically involves multi-step organic reactions. One common method involves the initial formation of the benzodioxole ring through the reaction of catechol with disubstituted halomethanes in the presence of a base . The imidazole moiety can be introduced through a subsequent reaction involving imidazole derivatives and appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,3-Benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
1-(Methoxymethyl)-1H-imidazole: Contains the imidazole moiety but lacks the benzodioxole ring.
1,3-Benzodioxol-5-yl-indoles: Compounds with similar structural motifs used in anticancer research.
Uniqueness
1,3-Benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol is unique due to its combined benzodioxole and imidazole structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl-[1-(methoxymethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C13H14N2O4/c1-17-7-15-5-4-14-13(15)12(16)9-2-3-10-11(6-9)19-8-18-10/h2-6,12,16H,7-8H2,1H3 |
Clave InChI |
NCJLLUIQNGQTDO-UHFFFAOYSA-N |
SMILES canónico |
COCN1C=CN=C1C(C2=CC3=C(C=C2)OCO3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


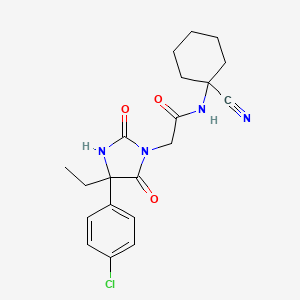
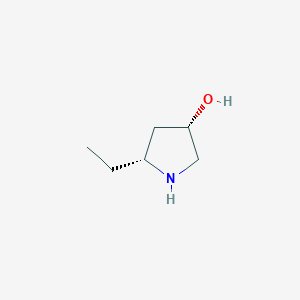
![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364277.png)
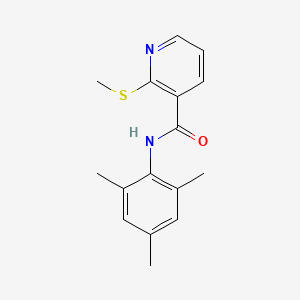
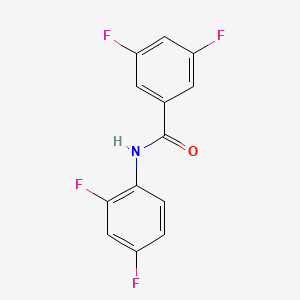
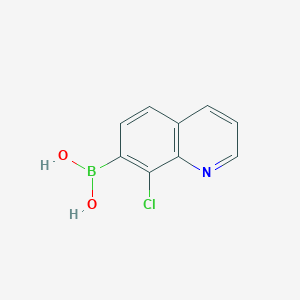


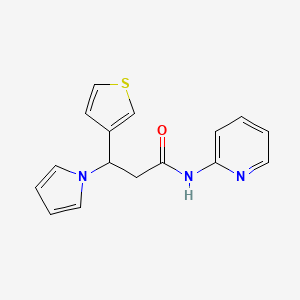
![5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13364331.png)

![3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364336.png)
![3-[(Methylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364338.png)

